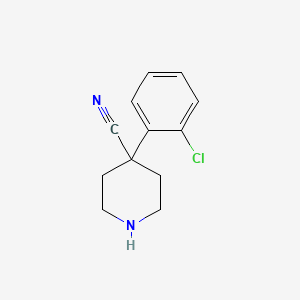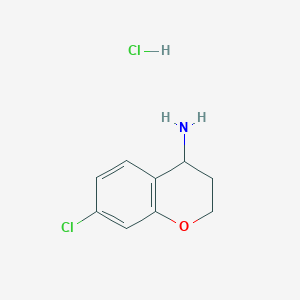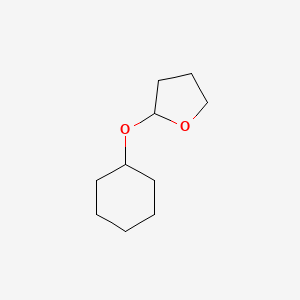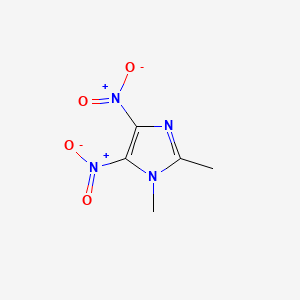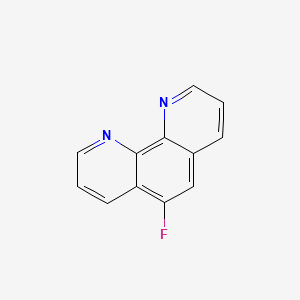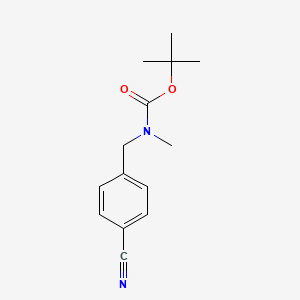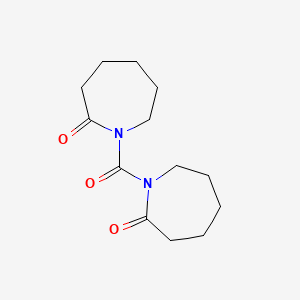
1-(2-Oxoazepane-1-carbonyl)azepan-2-one
Vue d'ensemble
Description
“1-(2-Oxoazepane-1-carbonyl)azepan-2-one” is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.30900 . It is also known by several synonyms such as “1,1’-carbonyl-bis-azepan-2-one”, “Dodecahydro-1,1’-carbonyl-bis-azepin-2-on”, “2H-Azepin-2-one,1,1’-carbonylbis”, “hexahydro carbonyl biscaprolactam”, “dodecahydro-1,1’-carbonyl-bis-azepin-2-one”, “1- [ (2-oxazepan-1-yl)carbonyl]azepan-2-one”, and "N,N’-carbonyl-biscaprolactam" .
Synthesis Analysis
The synthesis of “1-(2-Oxoazepane-1-carbonyl)azepan-2-one” involves the use of Caprolactam and Phosgene . The reaction conditions involve the use of N-ethyl-N,N-diisopropylamine in toluene . The yield of the reaction is approximately 77% .Molecular Structure Analysis
The molecular structure of “1-(2-Oxoazepane-1-carbonyl)azepan-2-one” is represented by the formula C13H20N2O3 . The exact mass of the molecule is 252.14700 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Oxoazepane-1-carbonyl)azepan-2-one” include a molecular weight of 252.30900 . The molecule has a LogP value of 1.78740, indicating its lipophilicity . The boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Synthesis and Physico-Chemical Properties 1-(2-Oxoazepane-1-carbonyl)azepan-2-one is involved in the synthesis of new azepanedione oximes. These compounds are derived from azepan-2-ones and 1-benzylazepan-2-ones, showcasing their importance in the development of novel pharmacological agents with potential actions on the central nervous system. The synthesized azepanedione-oxime compounds have shown capabilities to relax rat trachea and human bronchus, in addition to exhibiting antinociceptive and anticonvulsant activities. This highlights their potential application in therapeutic interventions targeting the central nervous system (H. EL FROM, M. Péra, G. Leclerc, I. Pitta, 2003).
Intravenous Formulation Development The compound is also a key intermediate in the development of intravenous formulations, as seen in the study of a β-lactamase inhibitor for intravenous administration. This research aimed at determining the most appropriate form of the Active Pharmaceutical Ingredient (API) for development, where the compound can exist in various solid-state forms. The selection of a suitable API form is critical for ensuring the efficacy and stability of intravenous formulations, thereby underscoring the compound's relevance in pharmaceutical development (Christopher J. Mortko, A. Sheth, N. Variankaval, Li Li, B. Farrer, 2010).
C-C Coupling via Transfer Hydrogenation Research into iridium-catalyzed C-C coupling via transfer hydrogenation employing 1,3-cyclohexadiene has identified the role of compounds like 1-(2-Oxoazepane-1-carbonyl)azepan-2-one in facilitating carbonyl addition products. This process underscores the compound's utility in organic synthesis, particularly in the formation of complex molecular structures through carbonyl addition, showcasing its versatility in synthetic organic chemistry (J. Bower, Ryan L. Patman, M. Krische, 2008).
Nucleoside Derivatives Synthesis The compound's framework is instrumental in the synthesis of nucleoside derivatives, a class of compounds with significant therapeutic potential. Through intramolecular 1,3-dipolar nitrone cycloaddition reactions on carbohydrate-derived precursors, structurally novel cycloaddition products have been synthesized. These products, containing various fused ring systems, demonstrate the compound's applicability in the synthesis of complex organic molecules with potential pharmaceutical applications (Soumendra Nath Das, A. Chowdhury, Neha Tripathi, P. Jana, S. Mandal, 2015).
PKB Inhibitors Optimization In the quest for novel therapeutic agents, azepane derivatives, including compounds related to 1-(2-Oxoazepane-1-carbonyl)azepan-2-one, have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). This research is crucial for the development of new drugs targeting protein kinases, which play significant roles in various cellular processes and diseases (C. Breitenlechner, T. Wegge, L. Bérillon, K. Graul, K. Marzenell, W. Friebe, U. Thomas, R. Schumacher, R. Huber, R. Engh, B. Masjost, 2004).
Safety and Hazards
The safety data sheet for “1-(2-Oxoazepane-1-carbonyl)azepan-2-one” advises against contact with skin and eyes, and the formation of dust and aerosols . It also recommends the use of personal protective equipment, chemical impermeable gloves, and adequate ventilation . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
1-(2-oxoazepane-1-carbonyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-7-3-1-5-9-14(11)13(18)15-10-6-2-4-8-12(15)17/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZGWJEFFDHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)N2CCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413416 | |
| Record name | 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoazepane-1-carbonyl)azepan-2-one | |
CAS RN |
19494-73-6 | |
| Record name | 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B3049039.png)
![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)
![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)
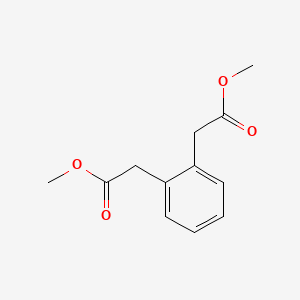

![alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol](/img/structure/B3049046.png)
